molecular formula C12H18O2 B14398902 2-Methyl-1-phenylpentane-2,4-diol CAS No. 89358-05-4

2-Methyl-1-phenylpentane-2,4-diol

Cat. No.: B14398902
CAS No.: 89358-05-4
M. Wt: 194.27 g/mol
InChI Key: DYWXVYCXQJKOCK-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpentane-2,4-diol is an organic compound belonging to the class of diols It features a phenyl group attached to a pentane chain with two hydroxyl groups at the second and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenylpentane-2,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions. The choice of reducing agent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenylpentane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-Methyl-1-phenylpentane-2,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenylpentane-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The phenyl group may also participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,4-pentanediol: A structurally similar compound with two hydroxyl groups on a pentane chain.

    1-Phenyl-1,2-ethanediol: Contains a phenyl group and two hydroxyl groups on an ethanediol chain.

Uniqueness

2-Methyl-1-phenylpentane-2,4-diol is unique due to its specific arrangement of the phenyl group and hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

89358-05-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-methyl-1-phenylpentane-2,4-diol

InChI

InChI=1S/C12H18O2/c1-10(13)8-12(2,14)9-11-6-4-3-5-7-11/h3-7,10,13-14H,8-9H2,1-2H3

InChI Key

DYWXVYCXQJKOCK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CC1=CC=CC=C1)O)O

Origin of Product

United States

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